(4R,5R)-4-(Benzylsulfanyl)-5-methoxyoxolan-2-one
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Overview
Description
(4R,5R)-4-(Benzylsulfanyl)-5-methoxyoxolan-2-one is a chiral compound with a unique structure that includes a benzylsulfanyl group and a methoxy group attached to an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-(Benzylsulfanyl)-5-methoxyoxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as benzyl mercaptan and 5-methoxy-2(5H)-furanone.
Formation of the Benzylsulfanyl Group: Benzyl mercaptan is reacted with an appropriate electrophile to introduce the benzylsulfanyl group.
Cyclization: The intermediate is then subjected to cyclization conditions to form the oxolanone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-(Benzylsulfanyl)-5-methoxyoxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxolanone ring or the benzylsulfanyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, thiols.
Substitution Products: Various substituted oxolanones.
Scientific Research Applications
(4R,5R)-4-(Benzylsulfanyl)-5-methoxyoxolan-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R,5R)-4-(Benzylsulfanyl)-5-methoxyoxolan-2-one involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxy group and oxolanone ring may also play roles in its biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4-(Methylsulfanyl)-5-methoxyoxolan-2-one: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
(4R,5R)-4-(Benzylsulfanyl)-5-hydroxyoxolan-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(4R,5R)-4-(Benzylsulfanyl)-5-methoxyoxolan-2-one is unique due to the presence of both the benzylsulfanyl and methoxy groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
CAS No. |
88050-88-8 |
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Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
(4R,5R)-4-benzylsulfanyl-5-methoxyoxolan-2-one |
InChI |
InChI=1S/C12H14O3S/c1-14-12-10(7-11(13)15-12)16-8-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-,12-/m1/s1 |
InChI Key |
BNZLUVSZAHOQHC-ZYHUDNBSSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](CC(=O)O1)SCC2=CC=CC=C2 |
Canonical SMILES |
COC1C(CC(=O)O1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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